2-[2-(Sulfamoylmethyl)phenyl]acetic acid
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Overview
Description
2-[2-(Sulfamoylmethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H11NO4S. It is characterized by the presence of a sulfamoylmethyl group attached to a phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Sulfamoylmethyl)phenyl]acetic acid typically involves the reaction of 2-bromomethylbenzoic acid with sulfamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the sulfamoylmethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Sulfamoylmethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-[2-(Sulfamoylmethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-(Sulfamoylmethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoylmethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenylacetic acid moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Aminomethyl)phenyl]acetic acid: Similar structure but with an aminomethyl group instead of a sulfamoylmethyl group.
2-[2-(Hydroxymethyl)phenyl]acetic acid: Contains a hydroxymethyl group instead of a sulfamoylmethyl group.
2-[2-(Methoxymethyl)phenyl]acetic acid: Features a methoxymethyl group in place of the sulfamoylmethyl group.
Uniqueness
2-[2-(Sulfamoylmethyl)phenyl]acetic acid is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making the compound valuable for various applications .
Properties
IUPAC Name |
2-[2-(sulfamoylmethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYODIUJDMXISQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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